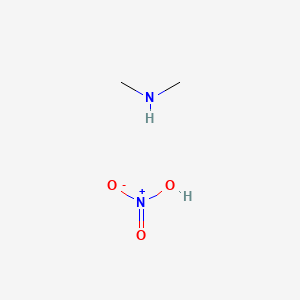

Dimethylammonium nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylmethanamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAFYYQZWVSKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047903 | |

| Record name | Dimethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30781-73-8 | |

| Record name | Methanamine, N-methyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Direct Reaction Synthesis of Dimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct reaction synthesis of dimethylammonium nitrate, a compound of interest for various applications, including its potential use as an ionic liquid precursor.[1] This document details the chemical principles, experimental protocols, and physicochemical properties of this compound, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

This compound (DMAN), with the chemical formula (CH₃)₂NH₂NO₃, is an organic salt formed from the neutralization reaction of the weak base dimethylamine and the strong acid nitric acid.[2] It exists as a white crystalline solid at room temperature and is highly soluble in water and other polar solvents.[1][3] The synthesis of DMAN is a straightforward acid-base reaction, which can be performed directly by combining the two precursors. This guide focuses on the practical aspects of this direct synthesis, providing a foundational protocol for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₃ | [2][3] |

| Molecular Weight | 108.11 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 75 °C | [3] |

| Solubility | Highly soluble in water and polar solvents | [1][3] |

| CAS Number | 30781-73-8 | [2][3] |

Direct Synthesis of this compound

The direct synthesis of this compound involves the stoichiometric neutralization of dimethylamine with nitric acid. The reaction is exothermic and should be performed with appropriate temperature control.

Reaction Principle

The synthesis is based on the acid-base reaction between dimethylamine ((CH₃)₂NH), a weak base, and nitric acid (HNO₃), a strong acid. The lone pair of electrons on the nitrogen atom of dimethylamine accepts a proton (H⁺) from nitric acid, forming the dimethylammonium cation ((CH₃)₂NH₂⁺) and the nitrate anion (NO₃⁻).

(CH₃)₂NH + HNO₃ → (CH₃)₂NH₂⁺NO₃⁻

Experimental Protocol

The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Nitric acid (e.g., 65-70%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask (e.g., round-bottom flask)

-

Dropping funnel

-

pH indicator paper or a pH meter

-

Rotary evaporator

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a known molar amount of dimethylamine solution into a reaction flask equipped with a magnetic stir bar. Immerse the flask in an ice bath to control the reaction temperature.

-

Acid Addition: Slowly add a stoichiometric equivalent of nitric acid to the stirred dimethylamine solution using a dropping funnel. The addition should be dropwise to manage the exothermic nature of the reaction and maintain a low temperature (e.g., below 20 °C).

-

Neutralization: Monitor the pH of the reaction mixture periodically. Continue adding nitric acid until the solution reaches a neutral pH (approximately 7).

-

Solvent Removal: Once the neutralization is complete, remove the reaction flask from the ice bath. The resulting aqueous solution of this compound can be concentrated by removing the water under reduced pressure using a rotary evaporator.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5][6][7]

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities. Dry the purified this compound in a desiccator over a suitable drying agent.

Quantitative Data

The following table provides hypothetical quantitative data for a laboratory-scale synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Table 2: Example Quantitative Data for this compound Synthesis

| Parameter | Value |

| Dimethylamine (40% aq. solution) | 112.7 g (1.0 mol) |

| Nitric Acid (70%) | 90.0 g (1.0 mol) |

| Reaction Temperature | 0-10 °C |

| Reaction Time | ~1 hour |

| Theoretical Yield | 108.11 g |

| Actual Yield | 97.3 g |

| Percent Yield | 90% |

Experimental Workflow and Diagrams

The following diagrams illustrate the key logical and procedural steps in the direct synthesis of this compound.

Caption: Experimental workflow for the direct synthesis of this compound.

Caption: Logical relationship of steps in the synthesis of this compound.

Safety Precautions

-

Handling of Reagents: Both dimethylamine and nitric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ventilation: The synthesis should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

-

Exothermic Reaction: The neutralization reaction is exothermic. Proper cooling and slow addition of the acid are crucial to prevent overheating and potential hazards.

-

Disposal: All chemical waste should be disposed of in accordance with local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point Determination: A sharp melting point close to the literature value (75 °C) indicates high purity.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H bonds of the ammonium group and the N-O bonds of the nitrate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dimethylammonium cation.[8]

Conclusion

The direct reaction synthesis of this compound is a straightforward and efficient method for preparing this compound on a laboratory scale. By carefully controlling the reaction conditions, particularly the temperature, a high yield of pure product can be obtained. This technical guide provides the necessary information for researchers and scientists to safely and effectively synthesize and characterize this compound for their specific applications.

References

- 1. Buy this compound | 30781-73-8 [smolecule.com]

- 2. Dimethylamine nitrate | C2H8N2O3 | CID 13379149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hiyka.com [hiyka.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystalline Structure of Dimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of dimethylammonium nitrate (DMAN), a compound of interest in materials science and energetic materials research. This document details its crystallographic properties, experimental protocols for its synthesis and structural analysis, and explores the potential for polymorphism.

Introduction

This compound (DMAN), with the chemical formula (CH₃)₂NH₂⁺·NO₃⁻, is an organic salt that crystallizes in a well-defined structure at ambient conditions. It is a white crystalline solid at room temperature.[1] The arrangement of the dimethylammonium cations and nitrate anions in the solid state is governed by a network of hydrogen bonds and electrostatic interactions, which dictates its physical and chemical properties. Understanding the precise three-dimensional structure is crucial for predicting its behavior and for its potential applications.

Crystallographic Data

The definitive crystal structure of this compound was determined by Vitze, Lerner, and Bolte in 2007 through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group Pna2₁[1][2]. This space group indicates a lack of an inversion center in the crystal lattice.

The crystallographic data for this compound at 173 K are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₂H₈N₂O₃ |

| Formula Weight | 108.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 9.9552(18) Å |

| b | 9.7684(12) Å |

| c | 5.7191(7) Å |

| α, β, γ | 90° |

| Volume | 556.16(15) ų |

| Z | 4 |

| Density (calculated) | 1.290 g/cm³ |

| Temperature | 173(2) K |

| R-factor (I > 2σ(I)) | 0.0360 |

| wR-factor (all data) | 0.0872 |

Data sourced from Vitze et al., 2007.

Molecular and Crystal Structure

The crystal structure of DMAN consists of discrete dimethylammonium cations, [(CH₃)₂NH₂]⁺, and nitrate anions, [NO₃]⁻. The dimethylammonium cation features a nitrogen atom bonded to two methyl groups and two hydrogen atoms in a tetrahedral geometry. The nitrate anion exhibits its typical trigonal planar geometry.

The primary forces holding the crystal lattice together are the electrostatic attractions between the positively charged cations and negatively charged anions. Furthermore, a network of N-H···O hydrogen bonds plays a crucial role in the crystal packing. The hydrogen atoms of the ammonium group in the cation form hydrogen bonds with the oxygen atoms of the nitrate anion, creating a three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis and Crystallization of this compound

A common and straightforward method for the synthesis of this compound is the direct acid-base neutralization reaction between dimethylamine and nitric acid.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Nitric acid (e.g., 65-70%)

-

Deionized water

-

Ethanol (optional, for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

Procedure:

-

In a fume hood, dilute the concentrated nitric acid with a small amount of deionized water in a beaker placed in an ice bath to control the temperature.

-

Slowly add the dimethylamine solution dropwise to the cooled nitric acid solution while stirring continuously. This reaction is exothermic, and maintaining a low temperature is crucial to prevent the volatilization of dimethylamine and to ensure safety.

-

Monitor the pH of the solution. Continue adding the dimethylamine solution until the reaction mixture is neutralized (pH ≈ 7).

-

Once neutralized, the resulting solution is an aqueous solution of this compound.

-

To obtain single crystals suitable for X-ray diffraction, the slow evaporation method is recommended. Transfer the solution to a clean, shallow dish and cover it loosely with perforated paraffin film or aluminum foil. This allows for the slow evaporation of the solvent at room temperature.

-

Alternatively, for faster crystallization, the solution can be concentrated by gentle heating (avoiding boiling) and then cooled slowly to room temperature, followed by further cooling in a refrigerator.

-

Recrystallization from a solvent such as ethanol or a mixture of ethanol and water can be performed to obtain higher purity crystals. Dissolve the crude DMAN in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Caption: Workflow for the synthesis and crystallization of DMAN.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of DMAN involves the following key steps:

1. Crystal Mounting:

-

A suitable single crystal of DMAN, typically with dimensions of 0.1-0.3 mm, is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations of the atoms and to obtain higher quality diffraction data.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Software such as X-AREA is used for data collection, cell refinement, and data reduction.

-

The crystal structure is solved using direct methods or Patterson methods with software like SHELXS. This provides an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using a least-squares method with software such as SHELXL.

-

This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

The final refined structure is then analyzed to determine bond lengths, bond angles, and details of the hydrogen bonding network.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While the polymorphism of the related inorganic salt, ammonium nitrate, is well-documented with at least five different phases at atmospheric pressure, there is currently a lack of published studies specifically investigating the polymorphism of this compound.

Given the structural similarities and the presence of hydrogen bonding, it is plausible that DMAN could exhibit different crystalline phases under varying conditions of temperature and pressure. Further research, such as temperature-dependent and high-pressure single-crystal or powder X-ray diffraction studies, would be necessary to explore the potential existence of DMAN polymorphs. The discovery of new polymorphs would be significant as different crystalline forms can exhibit distinct physical properties, including melting point, solubility, and stability.

Conclusion

This technical guide has provided a detailed overview of the crystalline structure of this compound, including its crystallographic data and the experimental protocols for its synthesis and characterization. The orthorhombic crystal structure, stabilized by a network of hydrogen bonds, has been clearly defined. While the primary crystalline form is well-characterized, the potential for polymorphism in DMAN remains an open area for future investigation. The information presented herein serves as a valuable resource for researchers and scientists working with this compound and in the broader field of crystal engineering and materials science.

References

Spectroscopic Analysis of Dimethylammonium Nitrate: A Technical Guide

Introduction

Dimethylammonium nitrate (DMAN), an ionic salt with the chemical formula [(CH₃)₂NH₂]⁺[NO₃]⁻, is a compound of interest in various chemical fields, including as an energetic material and a potential component in ionic liquids. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of DMAN, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant concepts through diagrams. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Data Presentation

The spectroscopic signature of this compound is a composite of the individual spectra of the dimethylammonium cation and the nitrate anion. The following tables summarize the key quantitative data from various spectroscopic techniques.

Table 1: Vibrational Spectroscopy Data for this compound

The vibrational modes of DMAN can be identified using Infrared (IR) and Raman spectroscopy. The assignments are based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3100 | Strong | Medium | ν(N-H) stretching |

| ~2950 | Medium | Strong | νₐₛ(C-H) stretching in CH₃ |

| ~2870 | Medium | Strong | νₛ(C-H) stretching in CH₃ |

| ~1600 | Medium | Weak | δ(N-H) bending |

| ~1470 | Strong | Medium | δₐₛ(C-H) bending in CH₃ |

| ~1420 | Medium | Weak | δₛ(C-H) bending in CH₃ |

| ~1384 | Strong | Weak | ν₃ (E') antisymmetric N-O stretching in NO₃⁻ |

| ~1045 | Weak | Very Strong | ν₁ (A₁') symmetric N-O stretching in NO₃⁻ |

| ~940 | Medium | Medium | ν(C-N) stretching |

| ~830 | Medium | Weak | ν₂ (A₂") out-of-plane bend in NO₃⁻ |

| ~720 | Medium | Weak | ν₄ (E') in-plane O-N-O bending in NO₃⁻ |

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid or solution) and the specific experimental conditions.

Table 2: ¹H and ¹³C NMR Chemical Shifts for the Dimethylammonium Cation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the chemical environment of the hydrogen and carbon atoms.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.7 | Singlet | -CH₃ |

| ¹H | ~7.5 - 8.5 | Broad Singlet | -NH₂⁺- |

| ¹³C | ~35 | Singlet | -CH₃ |

Note: Chemical shifts are typically referenced to a standard (e.g., TMS) and can be influenced by the solvent used.

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the constituent ions. Under appropriate ionization conditions, the primary species observed would be the dimethylammonium cation.

| m/z | Ion | Notes |

| 46.06 | [(CH₃)₂NH₂]⁺ | The dimethylammonium cation. |

| 62.00 | [NO₃]⁻ | The nitrate anion (in negative ion mode). |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical goals.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in DMAN by measuring the absorption of infrared radiation.

-

Sample Preparation: For solid-state analysis, the sample can be prepared as a KBr pellet. A small amount of DMAN is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the vibrational modes of the dimethylammonium cation and the nitrate anion.

Raman Spectroscopy

-

Objective: To obtain information about the vibrational modes of DMAN, which is complementary to FTIR data.

-

Sample Preparation: A small amount of the solid DMAN sample is placed on a microscope slide or in a capillary tube. If in solution, a quartz cuvette is used.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). A charge-coupled device (CCD) detector is commonly used.

-

Data Acquisition:

-

Laser Power: Set to a low level (e.g., 1-10 mW) to avoid sample degradation.

-

Integration Time: 1-10 seconds per acquisition.

-

Number of Accumulations: 10-20 accumulations are averaged.

-

Spectral Range: Typically 100 - 3500 cm⁻¹.

-

-

Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks. The symmetric stretching mode of the nitrate ion around 1045 cm⁻¹ is typically a very strong and characteristic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and environment of the protons and carbon atoms in the dimethylammonium cation.

-

Sample Preparation: DMAN is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A typical concentration is 5-10 mg/mL. An internal standard, such as tetramethylsilane (TMS) or a suitable salt, may be added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).

-

Data Acquisition for ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 scans, due to the lower natural abundance of ¹³C.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to assign them to the different nuclei in the dimethylammonium cation.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the constituent ions of DMAN.

-

Sample Preparation: The DMAN sample is dissolved in a suitable solvent (e.g., methanol or water) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI positive.

-

Mass Range: m/z 50-200.

-

Capillary Voltage: ~3-4 kV.

-

Cone Voltage: Optimized to minimize fragmentation.

-

-

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI negative.

-

Mass Range: m/z 50-200.

-

Capillary Voltage: ~-3 to -4 kV.

-

-

Data Analysis: The mass spectra are analyzed to identify the peaks corresponding to the dimethylammonium cation in positive ion mode and the nitrate anion in negative ion mode.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for Vibrational Spectroscopy of DMAN.

Caption: Workflow for NMR and MS Analysis of DMAN.

Caption: Relationship between DMAN structure and spectroscopic signals.

The Hygroscopic Nature of Dimethylammonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylammonium nitrate (DMAN) is a salt with a recognized hygroscopic nature, readily absorbing moisture from the atmosphere. This property is of critical importance in various scientific and industrial applications, including in the synthesis of energetic materials and as a precursor for ionic liquids. The propensity of DMAN to absorb water can significantly impact its physical and chemical stability, purity, and performance characteristics. Understanding and quantifying its hygroscopic behavior is therefore essential for defining appropriate handling, storage, and formulation strategies. This technical guide provides an in-depth overview of the hygroscopic nature of DMAN, including detailed experimental protocols for its characterization. Due to a lack of specific quantitative hygroscopicity data for this compound in publicly available literature, this guide utilizes data for the closely related compound, ammonium nitrate, to provide a comparative framework for understanding its potential behavior.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like this compound, this phenomenon typically occurs through absorption or adsorption. The extent of water uptake is dependent on the ambient relative humidity (RH) and temperature. A key parameter in characterizing hygroscopicity is the Critical Relative Humidity (CRH), which is the RH at which a material begins to absorb a significant amount of moisture from the atmosphere.[1] Below the CRH, the material will not absorb atmospheric moisture; at or above the CRH, it will continue to take up water until a saturated solution is formed.[1]

The hygroscopic nature of a compound can have significant implications in the pharmaceutical and chemical industries, affecting powder flow, compaction, dissolution rates, and chemical stability. For a compound like DMAN, which is used in sensitive applications, controlling its interaction with atmospheric moisture is paramount.

Physicochemical Properties of this compound

Quantitative Hygroscopicity Data (Comparative Analysis)

In the absence of specific quantitative data for this compound, this section presents data for ammonium nitrate, a structurally similar and well-characterized inorganic salt. This information serves as a reference to illustrate the type of data essential for a complete hygroscopicity profile.

Table 1: Critical Relative Humidity (CRH) of Pure Salts at 30°C. [1]

| Salt | Critical Relative Humidity (%) |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Potassium Nitrate | 90.5 |

| Calcium Nitrate | 46.7 |

| Ammonium Sulfate | 79.2 |

| Potassium Chloride | 84.0 |

Note: The CRH of salts generally decreases with increasing temperature.[1]

Table 2: Moisture Content of Ammonium Nitrate at Different Relative Humidities (28-30°C). [3]

| Relative Humidity (%) | Moisture Absorption (%) |

| 60 | Varies (dependent on purity) |

| 70 | Varies (dependent on purity) |

| 80 | Varies (dependent on purity) |

| 90 | Varies (dependent on purity) |

Note: The study by Harris (1970) indicated that the hygroscopicity of ammonium nitrate is significantly influenced by the presence of impurities, with purer samples exhibiting lower moisture uptake.[3]

Experimental Protocols for Determining Hygroscopicity

The following are detailed methodologies for key experiments used to characterize the hygroscopic nature of a substance like this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[4]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed into a tared sample pan within the DVS instrument.

-

Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (defined by a mass change of less than a specified rate, e.g., 0.002% per minute).[4]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This isotherm provides information on the amount of water absorbed at different humidity levels, the presence of hysteresis, and can be used to determine the CRH.[5]

Gravimetric Analysis using Saturated Salt Solutions

This method involves exposing a sample to a constant relative humidity environment created by a saturated salt solution in a sealed chamber (e.g., a desiccator) and measuring the change in mass over time.[6]

Methodology:

-

Humidity Chamber Preparation: A saturated solution of a specific salt is prepared by adding an excess of the salt to distilled water in the bottom of a desiccator, ensuring that solid salt remains.[7] This creates a constant RH environment at a given temperature. A range of saturated salt solutions can be used to achieve different RH levels (see Table 3).

-

Sample Preparation: A known mass of the this compound sample is accurately weighed into a pre-weighed container (e.g., a watch glass or petri dish).

-

Exposure: The container with the sample is placed on a platform above the saturated salt solution within the sealed desiccator.

-

Equilibration and Measurement: The desiccator is maintained at a constant temperature. The sample is periodically removed and quickly weighed to monitor its mass change. This is continued until the mass becomes constant, indicating that the sample has reached equilibrium with the surrounding humidity.

-

Data Calculation: The percentage of water absorbed is calculated based on the initial and final masses of the sample. This process is repeated with different saturated salt solutions to determine moisture uptake at various RH levels.

Table 3: Relative Humidity of Air Over Saturated Salt Solutions at 25°C.

| Saturated Salt Solution | Relative Humidity (%) |

| Lithium Chloride | 11 |

| Potassium Acetate | 23 |

| Magnesium Chloride | 33 |

| Potassium Carbonate | 43 |

| Magnesium Nitrate | 52 |

| Sodium Nitrite | 64 |

| Sodium Chloride | 75 |

| Potassium Bromide | 83 |

| Potassium Nitrate | 93 |

Visualizations of Experimental Workflows and Logical Relationships

Dynamic Vapor Sorption (DVS) Experimental Workflow

References

Navigating the Solubility Landscape of Dimethylammonium Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium nitrate (DMAN), an ionic salt with the chemical formula [(CH₃)₂NH₂]⁺[NO₃]⁻, is a compound of interest in various chemical applications, including as a potential component in energetic materials and as an ionic liquid precursor. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of DMAN in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Core Concepts: Physicochemical Properties and Solubility Principles

This compound is an ionic compound with a reported melting point of 75°C and a boiling point of 83°C at 760 mmHg, though it may experience thermal decomposition before boiling.[1] Its ionic nature, arising from the electrostatic attraction between the dimethylammonium cation and the nitrate anion, is the primary determinant of its solubility behavior.

The fundamental principle governing solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of an ionic salt like DMAN in an organic solvent is influenced by several factors:

-

Solvent Polarity: Polar solvents possess dipole moments and can effectively solvate the positive and negative ions of the salt, overcoming the lattice energy of the crystal.

-

Protic vs. Aprotic Solvents: Protic solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can form hydrogen bonds. Aprotic solvents lack this capability. This difference can significantly impact the solvation of the cation and anion.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the ions of the solute, facilitating dissolution.

-

Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.

Qualitative Solubility of this compound

Based on available information and chemical principles, the solubility of this compound in various classes of organic solvents can be qualitatively summarized. It is generally expected to be soluble in polar solvents and has limited solubility in nonpolar organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Expected to be Soluble | These solvents have high polarity and can form hydrogen bonds, effectively solvating both the dimethylammonium cation and the nitrate anion. It is expected to be soluble in methanol.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are polar and can solvate ions through dipole-ion interactions. The degree of solubility will depend on the specific solvent's polarity and dielectric constant. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Insoluble | The lack of polarity in these solvents prevents effective solvation of the ions, making it energetically unfavorable to break the crystal lattice of the salt. |

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature.[1] Specific quantitative data is not available in the searched sources.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvent-solute systems.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Calibrated thermometer

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Pre-weighed, dry vials

-

Analytical balance

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Place an excess amount of this compound into a sealed container with a known volume of the organic solvent.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Withdrawal:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry vial.

-

Record the exact mass of the vial containing the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (a temperature below its melting point of 75°C is recommended, under vacuum if necessary).

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial after drying.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

-

Handle this compound with care, as nitrates can be oxidizing agents.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new organic solvent.

Caption: A logical workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains elusive in readily available literature, a strong qualitative understanding can be derived from its ionic nature. It is anticipated to be soluble in polar solvents, particularly polar protic solvents like methanol, and poorly soluble in nonpolar solvents. For researchers and professionals requiring precise solubility data, the provided general experimental protocol offers a robust starting point for quantitative determination. Further experimental investigation is necessary to populate a comprehensive and quantitative solubility profile for this compound, which would be invaluable for its application in various fields of chemical science and drug development.

References

Quantum Chemical Calculations for Dimethylammonium Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and reactive properties of dimethylammonium nitrate (DMAN). DMAN, an ionic liquid, serves as a precursor for various chemical syntheses and is a subject of interest in the study of ion-pairing interactions.[1] Understanding its molecular properties through computational methods offers valuable insights into its stability, reactivity, and potential applications.

Molecular Structure and Geometry Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Density Functional Theory (DFT) is a commonly employed method for this purpose due to its balance of computational cost and accuracy.

Experimental Protocol: Geometry Optimization

A typical computational protocol for geometry optimization of the this compound ion pair would be as follows:

-

Initial Structure: The starting geometry can be constructed based on known chemical principles. For validation, experimental data from single-crystal X-ray diffraction can be used as a reference.[2]

-

Computational Method: The B3LYP hybrid functional is a widely used and well-validated choice for geometry optimizations of organic salts.[3][4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[3][4] The inclusion of diffuse functions (++) is important for accurately describing the anionic nitrate species, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the this compound ion pair. These calculated parameters can then be compared with experimental data to assess the accuracy of the computational method.

Data Presentation: Structural Parameters

The following table presents the experimental bond lengths and angles for this compound as determined by single-crystal X-ray diffraction. These values serve as a benchmark for validating the results of quantum chemical calculations.

| Parameter | Experimental Value (Å or °) [2] |

| Bond Lengths (Å) | |

| N-O (average in NO₃⁻) | In the usual range |

| **Bond Angles (°) ** | |

| O-N-O (average in NO₃⁻) | In the usual range |

| Hydrogen Bonds (Å) | |

| N-H···O | Present and connecting cations and anions |

Note: The original crystallographic paper states geometric parameters are in the "usual ranges" without providing specific numerical values in the abstract.[2]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of the chemical bonds.

Experimental Protocol: Vibrational Frequency Calculation

The protocol for calculating vibrational frequencies is a direct extension of the geometry optimization:

-

Optimized Geometry: The calculation must be performed on the previously obtained optimized geometry.

-

Computational Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization should be used for consistency.[3][4][5]

-

Frequency Calculation: This is typically a keyword-driven task in quantum chemistry software that computes the second derivatives of the energy with respect to the atomic positions.

-

Frequency Scaling: It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.967 is often used.[4][5]

The results of this analysis are a list of vibrational frequencies and their corresponding IR and Raman intensities, which can be used to generate a theoretical spectrum.

Data Presentation: Vibrational Frequencies

While a specific computational study providing a full list of calculated vibrational frequencies for this compound was not identified, experimental Far-IR spectra have been reported.[6] A computational study would aim to reproduce these experimental findings and provide assignments for each observed peak. The table below illustrates the expected output from such a calculation, with hypothetical values for demonstration.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Scaled Frequency (cm⁻¹) ** | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Hypothetical: 3250 | Hypothetical: 3143 | - |

| C-H Stretch | Hypothetical: 3050 | Hypothetical: 2949 | - |

| N-O Stretch (asymmetric) | Hypothetical: 1380 | Hypothetical: 1334 | - |

| N-O Stretch (symmetric) | Hypothetical: 1050 | Hypothetical: 1015 | - |

| C-N Stretch | Hypothetical: 980 | Hypothetical: 948 | - |

Energetics and Proton Transfer

The formation of this compound involves the transfer of a proton from nitric acid to dimethylamine. Quantum chemical calculations can provide valuable information about the thermodynamics of this process.

Computational Protocol: Reaction Energetics

-

Reactant and Product Optimization: The geometries of the reactants (dimethylamine and nitric acid) and the product (this compound ion pair) are individually optimized using a reliable method such as B3LYP/6-311++G(d,p).

-

Energy Calculation: The total electronic energies of the optimized structures are calculated.

-

Thermodynamic Properties: Gibbs free energies of formation can be calculated to determine the spontaneity of the reaction under specific conditions.

Studies on small clusters of dimethylamine and nitric acid have shown that while the initial heterodimer does not involve proton transfer, the transfer becomes favorable in larger clusters, leading to the formation of the ionic pair.

Data Presentation: Gibbs Free Energy of Formation

The following table summarizes the calculated Gibbs free energies for the formation of small clusters of nitric acid (NA) and dimethylamine (D) at the B3LYP/6-311++G(d,p) level of theory.

| Cluster | Gibbs Free Energy of Formation (kcal/mol) | Proton Transfer |

| 1NA1D (heterodimer) | -5.7 | No |

| 1NA2D | -1.0 (for addition of second DMA) | Yes |

| 2NA1D | -4.7 (for addition of second HNO₃) | Yes |

Thermal Decomposition Pathways

Proposed Decomposition Mechanisms

Based on the chemistry of related compounds, the initial steps of the thermal decomposition of this compound are likely to involve:

-

Proton Transfer (Reverse): The initial step could be the reverse of its formation, yielding dimethylamine and nitric acid.

-

Decomposition of Nitric Acid: The nitric acid formed can then decompose, initiating a series of exothermic reactions.

-

Redox Reactions: The dimethylammonium cation can be oxidized by the nitrate anion or its decomposition products.

Visualization of Computational and Reaction Workflows

The following diagrams illustrate the logical flow for a comprehensive quantum chemical study of this compound and a proposed thermal decomposition pathway.

References

- 1. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The ammonium nitrate and its mechanism of decomposition in the gas phase: a theoretical study and a DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Alkylammonium Nitrates: A Technical Guide to Their History, Properties, and Applications in Pharmaceutical Sciences

An in-depth technical guide for researchers, scientists, and drug development professionals on the history, synthesis, physicochemical properties, and applications of alkylammonium nitrates.

Executive Summary

Alkylammonium nitrates represent a significant class of protic ionic liquids (PILs), with a history stretching back over a century to the pioneering work of Paul Walden. These compounds, formed by the neutralization reaction between an alkylamine and nitric acid, exhibit a unique set of physicochemical properties that make them attractive for a variety of applications, particularly within the pharmaceutical sciences. Their tunable properties, such as melting point, viscosity, and conductivity, which vary with the length of the alkyl chain, allow for their use as solvents, protein crystallization agents, and potential drug delivery vehicles. This guide provides a comprehensive overview of the history, synthesis, and characterization of short-chain alkylammonium nitrates and explores their current and potential applications in drug development.

History and Discovery

The field of ionic liquids can trace its origins to the work of Paul Walden in 1914.[1][2][3] While searching for molten salts that were liquid at or near room temperature, Walden synthesized ethylammonium nitrate ([EtNH₃][NO₃]), which has a melting point of 12 °C.[1][2] This discovery marked the first reported example of a room-temperature ionic liquid.[4][5] Despite this early discovery, significant interest in ionic liquids, including alkylammonium nitrates, did not emerge until much later in the 20th century.[2][6] The resurgence of interest was driven by the recognition of their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, which positioned them as potential "designer solvents" for a wide range of chemical and biological applications.[2][7]

Physicochemical Properties

The physicochemical properties of alkylammonium nitrates are highly dependent on the structure of the alkylammonium cation, particularly the length of the alkyl chain. A summary of key quantitative data for a homologous series of primary alkylammonium nitrates is presented in Table 1.

| Property | Methylammonium Nitrate (MAN) | Ethylammonium Nitrate (EAN) | Propylammonium Nitrate (PAN) | Butylammonium Nitrate (BAN) |

| Molecular Formula | CH₆N₂O₃ | C₂H₈N₂O₃ | C₃H₁₀N₂O₃ | C₄H₁₂N₂O₃ |

| Molecular Weight ( g/mol ) | 94.07[8][9] | 108.11[7][10] | 122.12[11][12] | 136.15[13] |

| Melting Point (°C) | 101-108.5[8][14] | 9-12[4][15] | < Room Temperature[12] | - |

| Boiling Point (°C) | 206.8[8] | 240[4][5] | - | - |

| Density (g/cm³ at 25°C) | 1.243 (at 20°C)[8] | 1.21-1.26[5][7] | 1.15[12] | - |

| Viscosity (cP at 25°C) | - | 36.5[7] | 66.4[12] | - |

| Conductivity (mS/cm) | - | 20.28 (at 20°C)[15] | - | - |

As the alkyl chain length increases from methyl to butyl, there is a general trend of increasing molecular weight and viscosity.[16] Conversely, the melting point initially decreases dramatically from methylammonium nitrate to ethylammonium nitrate, the first in the series to be a room-temperature ionic liquid.[4][8] The density also shows a decreasing trend with increasing alkyl chain length.[7][8][12]

Experimental Protocols

Synthesis of Primary Alkylammonium Nitrates

The synthesis of primary alkylammonium nitrates is typically achieved through a straightforward acid-base neutralization reaction. The general procedure involves the dropwise addition of a concentrated aqueous solution of the primary alkylamine to a cooled, stirred solution of nitric acid.

General Protocol:

-

An aqueous solution of the respective primary alkylamine (e.g., methylamine, ethylamine, propylamine, or butylamine) is prepared.

-

An equimolar amount of concentrated nitric acid (typically 60-70%) is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

The alkylamine solution is added dropwise to the nitric acid with continuous stirring, ensuring the temperature of the reaction mixture is maintained below a certain threshold (e.g., 20°C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is typically stirred for an additional period at room temperature to ensure complete reaction.

-

Water and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The resulting alkylammonium nitrate is further dried under high vacuum to remove residual water.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations and temperatures, may vary. For instance, a detailed procedure for the synthesis of methylamine nitrate involves reacting ammonium nitrate with formaldehyde.[17] The synthesis of tetrabutylammonium nitrate, a quaternary ammonium salt, can be achieved through the reaction of tetrabutylammonium chloride with sodium nitrate in a biphasic system.[18]

Characterization Methods

The successful synthesis and purity of alkylammonium nitrates can be confirmed using a variety of analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the presence of the key functional groups in alkylammonium nitrates. The spectra typically show characteristic peaks for the N-H stretching and bending vibrations of the ammonium group, C-H stretching and bending vibrations of the alkyl chain, and the strong, characteristic vibrations of the nitrate anion (NO₃⁻).[19][20] For example, the nitrate ion typically exhibits strong absorption bands in the region of 1300-1410 cm⁻¹.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the alkylammonium cation. The chemical shifts and coupling patterns of the protons and carbons in the alkyl chain provide definitive structural information. The presence of water as an impurity can also be detected by a characteristic signal in the ¹H NMR spectrum.[23]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the alkylammonium nitrates. TGA provides information on the decomposition temperature, while DSC can be used to determine the melting point and any other phase transitions.

Applications in Drug Development

Alkylammonium nitrates have shown promise in several areas of pharmaceutical science, primarily due to their unique solvent properties and their interactions with biological macromolecules.

Protein Crystallization

One of the most explored applications of alkylammonium nitrates in the pharmaceutical field is as agents to promote protein crystallization.[4][5] Obtaining high-quality protein crystals is a critical and often bottleneck step in structure-based drug design. Ethylammonium nitrate (EAN) has been shown to be an effective precipitating agent for the crystallization of proteins like lysozyme.[4][5]

The mechanism of action is thought to involve a combination of factors. The ethyl group of the EAN cation can interact with hydrophobic patches on the protein surface, preventing aggregation and promoting ordered packing into a crystal lattice.[5] Simultaneously, the charged ammonium and nitrate ions can stabilize electrostatic interactions within the crystal.[5]

References

- 1. Paul Walden Facts for Kids [kids.kiddle.co]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]

- 5. edubilla.com [edubilla.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. hiyka.com [hiyka.com]

- 8. Methylamine nitrate | 22113-87-7 | Benchchem [benchchem.com]

- 9. Methylamine nitrate | CH6N2O3 | CID 159924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethylammonium nitrate | C2H8N2O3 | CID 193581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propylammonium nitrate | C3H10N2O3 | CID 10197675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hiyka.com [hiyka.com]

- 13. Butylammonium nitrate | C4H12N2O3 | CID 87853465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. hiyka.com [hiyka.com]

- 15. Ethylammonium nitrate,>97% | IoLiTec [iolitec.de]

- 16. Propylammonium nitrate | 22113-88-8 | Benchchem [benchchem.com]

- 17. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]

- 18. Page loading... [guidechem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of Dimethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium nitrate (DMAN), an ionic liquid with the chemical formula (CH₃)₂NH₂NO₃, is a compound of increasing interest in various scientific and industrial fields, including as a potential component in energetic materials. A thorough understanding of its thermochemical properties is paramount for its safe handling, storage, and application. This technical guide provides a detailed overview of the available thermochemical data for DMAN, comprehensive experimental protocols for the determination of its key thermochemical parameters, and visual representations of the associated experimental workflows.

Core Thermochemical Data

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂H₈N₂O₃ | - |

| Molecular Weight | 108.11 g/mol | [1] |

| Melting Point | 75 °C | [1] |

| Enthalpy of Decomposition | ~1.8 kJ/g | Differential Scanning Calorimetry (DSC)[2] |

| DSC Onset of Decomposition | 180 - 230 °C (extrapolated) | [2] |

| Standard Enthalpy of Formation (ΔHf°) | Not Experimentally Determined | See Section 3.1 for Experimental Protocol |

| Specific Heat Capacity (cp) | Not Experimentally Determined | See Section 3.2 for Experimental Protocol |

Experimental Protocols

This section outlines detailed experimental procedures for the determination of the standard enthalpy of formation and specific heat capacity of this compound, as well as its thermal stability.

Determination of the Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of this compound can be determined using oxygen bomb calorimetry. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment and measuring the heat released.

Experimental Procedure:

-

Sample Preparation:

-

A pellet of high-purity (>97%) this compound of a precisely known mass (typically 0.5 - 1.0 g) is prepared.[1]

-

Due to the nitrogen content of DMAN, an auxiliary combustion substance with a well-known enthalpy of combustion (e.g., benzoic acid) is often used to ensure complete and controlled combustion.[3] The mass of the auxiliary substance is also precisely measured.

-

The sample and auxiliary substance are placed in a crucible within the bomb calorimeter. A fuse wire of known length and material is connected to the ignition system and placed in contact with the sample.

-

-

Calorimeter Setup:

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

The bomb is then submerged in a known volume of water in the calorimeter vessel.

-

The calorimeter is sealed, and the initial temperature of the water is recorded with high precision.

-

-

Combustion:

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

-

Post-Combustion Analysis:

-

After cooling, the bomb is depressurized, and the interior is rinsed with a known volume of distilled water.

-

The rinse water is analyzed for the presence of nitric acid, a common byproduct of the combustion of nitrogen-containing compounds. This is typically done by titration with a standard sodium hydroxide solution.

-

The length of the unburned fuse wire is measured to determine the amount of heat released from its combustion.

-

-

Calculation of Enthalpy of Formation:

-

The total heat released during the combustion is calculated from the temperature rise of the calorimeter and its known heat capacity.

-

Corrections are made for the heat of combustion of the auxiliary substance, the fuse wire, and the heat of formation of nitric acid.

-

The standard enthalpy of combustion of this compound is then calculated.

-

Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of this compound is determined.

-

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (cp) of this compound can be determined using a differential scanning calorimeter according to the procedure outlined in ASTM E1269.[4][5][6] This method involves a three-step process: a baseline run, a run with a standard material, and a run with the sample.

Experimental Procedure:

-

Instrument Calibration: The DSC instrument should be calibrated for temperature and enthalpy using certified reference materials.

-

Baseline Run:

-

An empty sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 20 °C/min) over the desired temperature range (e.g., from room temperature to a temperature below its decomposition onset).[4]

-

The resulting heat flow curve is recorded as the baseline.

-

-

Standard Run:

-

A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire) is placed in the sample pan.[4]

-

The same temperature program as the baseline run is executed, and the heat flow curve is recorded.

-

-

Sample Run:

-

The standard material is replaced with a known mass of this compound in the sample pan.

-

The same temperature program is run again, and the heat flow curve for the sample is recorded.

-

-

Calculation of Specific Heat Capacity:

-

The specific heat capacity of the this compound at a given temperature is calculated using the following equation:

cp(sample) = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * cp(standard)

where:

-

cp is the specific heat capacity

-

DSC is the heat flow signal from the DSC instrument

-

m is the mass of the material

-

Thermal Stability Analysis by Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry (ARC) is used to study the thermal stability of energetic materials under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Experimental Procedure:

-

Sample Preparation: A known mass of this compound is placed in a spherical sample bomb, typically made of a material compatible with the sample to avoid catalytic effects.[7]

-

Calorimeter Setup: The sample bomb is placed in the ARC calorimeter, and the system is sealed.

-

Heat-Wait-Search (HWS) Mode:

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium to be established.

-

The instrument then searches for any self-heating of the sample. The sensitivity for detecting an exotherm is typically on the order of 0.02 °C/min.[7]

-

-

Adiabatic Tracking:

-

If no exotherm is detected, the HWS cycle is repeated.

-

Once an exotherm is detected, the ARC switches to adiabatic mode. The calorimeter heaters match the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample.

-

The temperature and pressure of the sample are continuously recorded as a function of time until the reaction is complete.

-

-

Data Analysis:

-

The data obtained from the ARC experiment can be used to determine key safety parameters, including:

-

The onset temperature of thermal decomposition.

-

The time to maximum rate of decomposition.

-

The adiabatic temperature rise.

-

The pressure generation profile.

-

Kinetic parameters such as the activation energy of decomposition.[2]

-

-

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Experimental workflows for determining thermochemical properties of this compound.

Logical Relationship of Thermochemical Data

Caption: Interrelationship of thermochemical data for this compound.

References

"vapor pressure of dimethylammonium nitrate at different temperatures"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Dimethylammonium Nitrate

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₂H₈N₂O₃ | [1] | |

| Molecular Weight | 108.10 g/mol | Standard conditions | [1] |

| Melting Point | 75.0°C | Atmospheric pressure | [1] |

| Boiling Point | 83°C | 760 mmHg (caution advised due to potential decomposition) | [1] |

| Density | 0.64 g/cm³ | Room temperature | [1] |

Experimental Protocol for Vapor Pressure Determination

Given the nature of this compound as an ionic liquid and its potential for thermal decomposition, Thermogravimetric Analysis (TGA) is a suitable and widely used technique for determining its vapor pressure[2][3][4][5][6]. The following protocol is a synthesis of methodologies described for similar compounds.

Principle

This method is based on the Langmuir equation, which relates the rate of mass loss of a substance due to evaporation in a controlled environment to its vapor pressure. By measuring the change in mass of a DMAN sample as a function of temperature using a thermogravimetric analyzer, its vapor pressure can be determined[4].

Apparatus and Materials

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or other inert gas

-

This compound sample

-

Reference material with known vapor pressure (e.g., benzoic acid) for calibration[3]

Procedure

-

Instrument Calibration: Calibrate the TGA instrument using a reference material with a well-documented vapor pressure to determine the instrument-specific calibration constant.

-

Sample Preparation: Place a small, known mass of this compound (typically 5-30 mg) into the sample pan, ensuring it covers the entire surface of the pan[3].

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the system with a constant flow of dry nitrogen gas (e.g., 20-60 mL·min⁻¹) to provide an inert atmosphere and prevent oxidation[5].

-

Heat the sample at a constant rate (e.g., 10 °C/minute) from a starting temperature (e.g., 40°C) to a final temperature below the decomposition point of DMAN[3].

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Determine the rate of mass loss ( dm/dt ) at various temperature increments from the TGA data.

-

Calculate the vapor pressure at each temperature using the Langmuir equation, incorporating the previously determined calibration constant.

-

Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

-

The resulting plot, known as a Clausius-Clapeyron plot, should be linear. The enthalpy of vaporization can be determined from the slope of this line[3].

-

Logical Workflow for Vapor Pressure Determination by TGA

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for vapor pressure determination using TGA.

Conclusion

While direct, tabulated vapor pressure data for this compound remains elusive in publicly accessible literature, established analytical techniques provide a clear path for its determination. The thermogravimetric analysis method detailed in this guide offers a robust and reliable approach for characterizing the volatility of DMAN. For researchers and professionals in drug development, understanding and experimentally determining the vapor pressure is crucial for assessing the stability, handling, and potential inhalation exposure risks associated with this compound, particularly under various processing and storage conditions.

References

- 1. Buy this compound | 30781-73-8 [smolecule.com]

- 2. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. filab.fr [filab.fr]

Methodological & Application

Application Notes and Protocols: Dimethylammonium Nitrate as a Precursor for Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dimethylammonium nitrate (DMAN) as a precursor in the synthesis of protic ionic liquids (PILs). These materials are of increasing interest across various fields, including as solvents for chemical synthesis, electrolytes, and as components in drug delivery systems.

Introduction to this compound in Ionic Liquid Synthesis

This compound is a protic salt that can be utilized as a starting material for the synthesis of a range of protic ionic liquids. The general approach involves a neutralization reaction between a Brønsted acid and a Brønsted base. In this context, this compound provides the dimethylammonium cation, [(CH₃)₂NH₂]⁺. By reacting DMAN with a selected Brønsted acid, the nitrate anion can be exchanged to yield a new ionic liquid with desired properties. The tunability of the anionic component allows for the synthesis of ILs with specific physicochemical characteristics.

Protic ionic liquids are formed via proton transfer between a Brønsted acid and a Brønsted base. The synthesis of ethylammonium nitrate, the first reported ionic liquid, is a classic example of this type of reaction.[1] Similarly, dimethylammonium-based PILs can be synthesized through analogous acid-base neutralization reactions.[2]

Synthesis of Dimethylammonium-Based Protic Ionic Liquids

The synthesis of protic ionic liquids from this compound typically follows a straightforward acid-base neutralization pathway. The core principle is the reaction of dimethylamine (a Brønsted base) with nitric acid (a Brønsted acid) to form the precursor, this compound. Subsequently, this precursor can be used in anion exchange reactions.